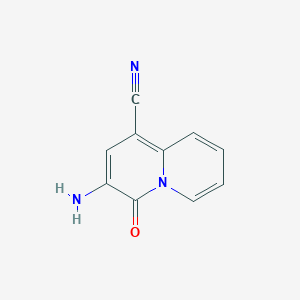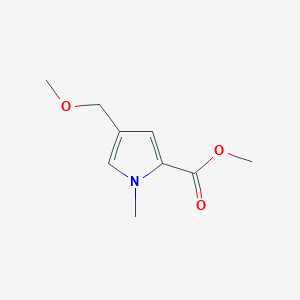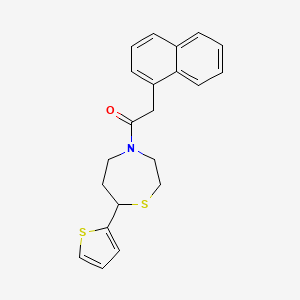![molecular formula C22H12F6N2O3 B2583708 5-Oxo-2-(Trifluormethyl)-N-[3-(Trifluormethyl)benzyl]-5H-chromeno[2,3-b]pyridin-3-carboxamid CAS No. 241127-06-0](/img/structure/B2583708.png)
5-Oxo-2-(Trifluormethyl)-N-[3-(Trifluormethyl)benzyl]-5H-chromeno[2,3-b]pyridin-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-oxo-2-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H12F6N2O3 and its molecular weight is 466.339. The purity is usually 95%.
BenchChem offers high-quality 5-oxo-2-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-oxo-2-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Agrochemische Industrie
Trifluormethylpyridine (TFMP): Derivate, wie die fragliche Verbindung, werden in der Agrochemie weit verbreitet eingesetzt. Sie dienen als wichtige Strukturmotive in Wirkstoffen für den Pflanzenschutz. Die einzigartige Kombination der physikalisch-chemischen Eigenschaften von Fluor und des Pyridin-Moleküls trägt zu ihrer Wirksamkeit bei der Schädlingsbekämpfung bei .
Pharmazeutische Entwicklung
Mehrere TFMP-Derivate werden in der Pharmaindustrie eingesetzt. Die strukturellen Eigenschaften der Verbindung tragen zur Entwicklung neuer Medikamente bei, wobei einige bereits für den Markt zugelassen sind. Viele weitere Kandidaten, die TFMP-Moleküle enthalten, befinden sich in klinischen Studien, was das Potenzial der Verbindung für therapeutische Anwendungen unterstreicht .
Antikrebsaktivität
Forschungen haben gezeigt, dass Derivate von 5-Oxo-2-(Trifluormethyl) eine vielversprechende Antikrebsaktivität aufweisen. Neuartige Verbindungen, die auf dieser Struktur basieren, wurden gegen verschiedene menschliche Krebszelllinien getestet, darunter Gebärmutterhals-, Darm-, Leber- und Brustkrebs, wobei einige Derivate ein erhebliches Potenzial als Antikrebsmittel zeigten .
Veterinärprodukte
Ähnlich wie bei der Verwendung in Humanpharmazeutika werden TFMP-Derivate auch im Veterinärbereich eingesetzt. Die Derivate der Verbindung wurden in Produkte integriert, die jetzt für die Verwendung in der Veterinärmedizin zugelassen sind, was ihre Vielseitigkeit und Bedeutung unterstreicht .
Funktionelle Materialien
Die Einarbeitung von Fluoratomen in organische Verbindungen hat zu Fortschritten bei funktionellen Materialien geführt. Die Derivate der Verbindung könnten entscheidend sein, um Materialien mit einzigartigen Eigenschaften zu schaffen, wie z. B. erhöhte Haltbarkeit oder spezielle chemische Reaktivität .
Überlegene Schädlingsbekämpfung
Das Vorhandensein von Fluor und der Pyridinstruktur in TFMP-Derivaten, einschließlich der fraglichen Verbindung, führt zu überlegenen Eigenschaften bei der Schädlingsbekämpfung. Dies macht sie effektiver als herkömmliche phenylhaltige Insektizide und bietet eine potentere Lösung für das Schädlingsmanagement .
Eigenschaften
IUPAC Name |
5-oxo-2-(trifluoromethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]chromeno[2,3-b]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F6N2O3/c23-21(24,25)12-5-3-4-11(8-12)10-29-19(32)15-9-14-17(31)13-6-1-2-7-16(13)33-20(14)30-18(15)22(26,27)28/h1-9H,10H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDMXPIOBZTGFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(N=C3O2)C(F)(F)F)C(=O)NCC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2583629.png)

![(2r)-N-[4-[2-[(4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl]phenyl]pyrrolidine-2-Carboxamide](/img/structure/B2583632.png)
![3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2583633.png)
![4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2583634.png)

![4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2583638.png)
![3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2583639.png)

![5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2583641.png)


